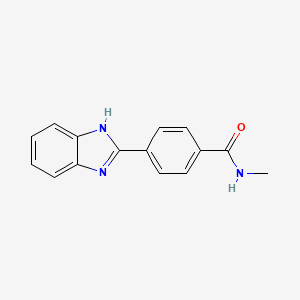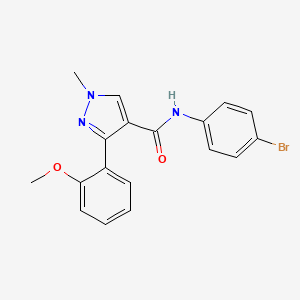![molecular formula C13H19N3OS B7662170 4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)
4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTPA and is a thieno[2,3-d]pyrimidine derivative. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMTPA.
Mécanisme D'action
The mechanism of action of DMTPA is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors. DMTPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
DMTPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DMTPA inhibits the growth of cancer cells and reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. In vivo studies have shown that DMTPA reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMTPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, DMTPA also has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions. DMTPA also has limited stability, which can make it difficult to store for extended periods of time.
Orientations Futures
There are several future directions for the study of DMTPA. One potential direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new materials using DMTPA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMTPA and its potential applications in agriculture and material science.
Méthodes De Synthèse
DMTPA can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2,5-dimethylthieno[2,3-d]pyrimidine-4-amine with 3-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction mixture is then heated and refluxed for several hours, followed by purification through column chromatography to obtain DMTPA as a white solid.
Applications De Recherche Scientifique
DMTPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMTPA has been shown to exhibit antitumor and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, DMTPA has been studied for its potential use as a plant growth regulator. It has been shown to promote plant growth and increase crop yield in various plant species. DMTPA has also been studied for its potential use as a herbicide.
In material science, DMTPA has been studied for its potential use in the synthesis of new materials such as polymers and liquid crystals. It has also been studied for its potential use in the production of organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
4-[(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-8(4-5-17)6-14-12-11-9(2)7-18-13(11)16-10(3)15-12/h7-8,17H,4-6H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBVENUTGJSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)NCC(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)

![N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![(4-cyclopropyl-1,3-thiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662194.png)
![[3-Chloro-5-(trifluoromethyl)phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7662201.png)
